
2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide, also known as CBMA, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. CBMA is a member of the acetamide family and is a white crystalline solid with a molecular formula of C15H19ClNO2.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of the STAT3 signaling pathway, which is involved in the regulation of cell growth and survival. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines and to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have suggested that this compound may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and to protect against neurodegeneration by reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide is its low toxicity and high selectivity towards cancer cells. This compound has also been shown to have a long half-life, which makes it an attractive candidate for drug development. However, the limitations of this compound include its low solubility in water and its limited bioavailability.
Orientations Futures
There are several future directions for the study of 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide. One area of research is the development of this compound-based drugs for the treatment of cancer and inflammation. Another area of research is the investigation of the immunomodulatory effects of this compound and its potential use as an immunomodulatory agent. Additionally, further studies are needed to understand the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide involves the reaction of 3-hydroxybenzaldehyde with cyclobutylmethylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified by recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
2-Chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of cancer, inflammation, and neuropathic pain. This compound has also been studied for its role in the regulation of the immune system and its potential use as an immunomodulatory agent.
Propriétés
IUPAC Name |
2-chloro-N-(cyclobutylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-8-13(17)15(9-10-3-1-4-10)11-5-2-6-12(16)7-11/h2,5-7,10,16H,1,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXISVYFSHAQDNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2727560.png)
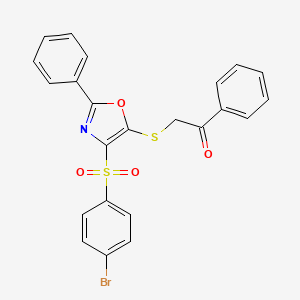
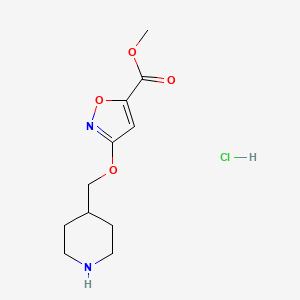
![3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B2727566.png)
![N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2727568.png)
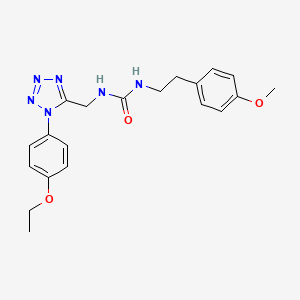
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2727573.png)
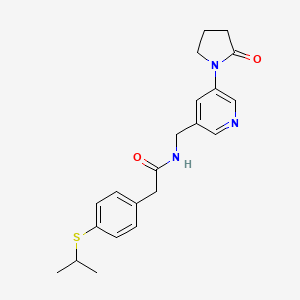

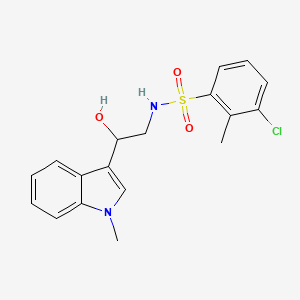
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2727579.png)

![1-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2727581.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727582.png)